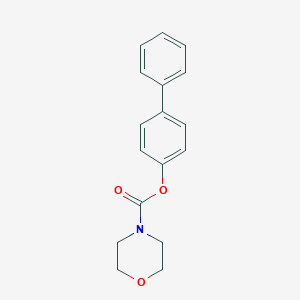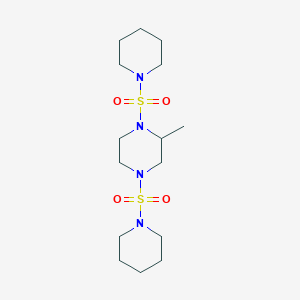
5,7-Dichloro-8-quinolinyl dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-8-quinolinyl dimethylsulfamate, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects. DIDS is commonly used as a research tool to investigate the mechanisms of ion transport across cell membranes.
作用機序
5,7-Dichloro-8-quinolinyl dimethylsulfamate binds to the transmembrane domains of ion transporters and channels, thereby blocking their function. The exact mechanism of action of 5,7-Dichloro-8-quinolinyl dimethylsulfamate is not fully understood, but it is believed to involve the formation of a covalent bond between 5,7-Dichloro-8-quinolinyl dimethylsulfamate and specific amino acid residues in the ion transporters.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl dimethylsulfamate has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of chloride channels, anion exchangers, and sodium-bicarbonate cotransporters, leading to changes in ion transport and fluid balance. 5,7-Dichloro-8-quinolinyl dimethylsulfamate has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in acid-base balance. In addition, 5,7-Dichloro-8-quinolinyl dimethylsulfamate has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine.
実験室実験の利点と制限
5,7-Dichloro-8-quinolinyl dimethylsulfamate is a useful research tool due to its ability to selectively inhibit ion transporters and channels. It is relatively easy to synthesize and purify, and its effects can be easily measured using various techniques, such as electrophysiology, fluorometry, and spectrophotometry. However, 5,7-Dichloro-8-quinolinyl dimethylsulfamate has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be variable depending on the experimental conditions. In addition, 5,7-Dichloro-8-quinolinyl dimethylsulfamate is not selective for specific ion transporters and channels, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many future directions for research on 5,7-Dichloro-8-quinolinyl dimethylsulfamate. One area of interest is the development of more selective and potent inhibitors of specific ion transporters and channels. Another area of interest is the investigation of the role of ion transport in disease states, such as cystic fibrosis, epilepsy, and hypertension. Finally, the development of new techniques for measuring ion transport and fluid balance in cells and tissues could lead to new insights into the mechanisms of physiological processes.
合成法
5,7-Dichloro-8-quinolinyl dimethylsulfamate can be synthesized by reacting 5,7-dichloro-8-quinolinol with dimethyl sulfate and sodium hydroxide. The reaction yields 5,7-Dichloro-8-quinolinyl dimethylsulfamate as a white crystalline powder with a melting point of 220-222°C. The purity of 5,7-Dichloro-8-quinolinyl dimethylsulfamate can be checked by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
5,7-Dichloro-8-quinolinyl dimethylsulfamate is widely used as a research tool in various fields of biology and medicine. It is commonly used to investigate the mechanisms of ion transport across cell membranes, especially in red blood cells, epithelial cells, and neurons. 5,7-Dichloro-8-quinolinyl dimethylsulfamate has been shown to inhibit chloride channels, anion exchangers, and sodium-bicarbonate cotransporters. It has also been used to study the role of ion transport in various physiological processes, such as acid-base balance, cell volume regulation, and neurotransmitter release.
特性
分子式 |
C11H10Cl2N2O3S |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
(5,7-dichloroquinolin-8-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-15(2)19(16,17)18-11-9(13)6-8(12)7-4-3-5-14-10(7)11/h3-6H,1-2H3 |
InChIキー |
GZSYHWWRFDHNNL-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
正規SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)
